N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that features a combination of chromen, thienyl, and pyrazolopyrimidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromen and pyrazolopyrimidine intermediates, followed by their coupling under specific reaction conditions. Common reagents might include trifluoromethylating agents, thiophene derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, N-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE might be investigated for its potential therapeutic properties. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals or as a component in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrazolopyrimidine derivatives, chromen-based molecules, and compounds with trifluoromethyl groups. Examples could be:
- Pyrazolopyrimidine derivatives with different substituents.
- Chromen derivatives with various functional groups.
- Compounds with multiple trifluoromethyl groups.
Uniqueness
The uniqueness of N-[2-OXO-4-(TRIFLUOROMETHYL)-2H-CHROMEN-7-YL]-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its combination of structural features, which might confer specific properties such as enhanced stability, reactivity, or biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H10F6N4O3S |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C22H10F6N4O3S/c23-21(24,25)12-7-19(33)35-15-6-10(3-4-11(12)15)29-20(34)14-9-18-30-13(16-2-1-5-36-16)8-17(22(26,27)28)32(18)31-14/h1-9H,(H,29,34) |
InChI Key |
GGVKYDZLRAPVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC5=C(C=C4)C(=CC(=O)O5)C(F)(F)F |
Origin of Product |
United States |
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